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molecular formula C5H4FNO B122602 2-Fluoro-3-hydroxypyridine CAS No. 174669-74-0

2-Fluoro-3-hydroxypyridine

Cat. No. B122602
M. Wt: 113.09 g/mol
InChI Key: UEQRKEWMEMJXQO-UHFFFAOYSA-N
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Patent
US08883782B2

Procedure details

2-Fluoropyridin-3-ol (55 g, 486 mmol) and cesium carbonate (158 g, 486 mmol) were suspended in ACN (400 mL). A solution of chloromethyl methyl ether (40 mL, 527 mmol) in dry tetrahydrofuran (50 mL) was added dropwise via an addition funnel. After 1 hour additional MOM-Cl (5 mL) was added and the reaction stirred for another 2 h. The reaction was evaporated to dryness under reduced pressure and the residue partitioned between diethyl ether (400 mL) and water (500 mL). The organic was washed with saturated sodium bicarbonate (100 mL) then dried with magnesium sulfate and evaporated to dryness under reduced pressure. The crude was purified using silica chromatography (hexane to 1:1 hexane:DCM gradient) to give the desired 2-fluoro-3-(methoxymethoxy)pyridine (53.5 g, 340 mmol, 70.0% yield).
Quantity
55 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
158 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:15][O:16][CH2:17]Cl>C(#N)C.O1CCCC1>[F:1][C:2]1[C:7]([O:8][CH2:15][O:16][CH3:17])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
FC1=NC=CC=C1O
Step Two
Name
cesium carbonate
Quantity
158 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
COCCl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
C(OC)Cl
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for another 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between diethyl ether (400 mL) and water (500 mL)
WASH
Type
WASH
Details
The organic was washed with saturated sodium bicarbonate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude was purified

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=NC=CC=C1OCOC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 340 mmol
AMOUNT: MASS 53.5 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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